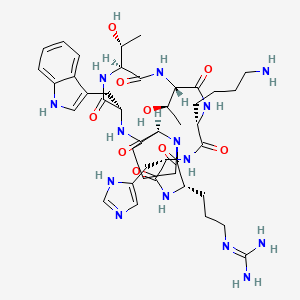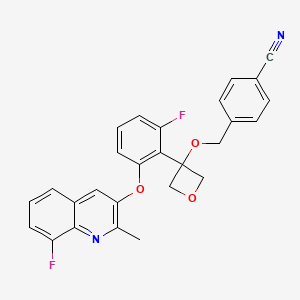
Fgfr-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr-IN-10 is a small-molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. This compound is particularly significant in cancer research due to its ability to inhibit the activity of FGFRs, which are often dysregulated in various cancers. This compound is known for its high specificity and potency against FGFR2, making it a valuable tool in both research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-10 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity and specificity towards FGFRs.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fgfr-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions are used during the synthesis to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy .
Aplicaciones Científicas De Investigación
Fgfr-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of FGFRs.
Biology: Helps in understanding the role of FGFRs in cell signaling and development.
Medicine: Investigated for its potential therapeutic applications in treating cancers with FGFR dysregulation.
Industry: Employed in the development of new FGFR inhibitors and related compounds.
Mecanismo De Acción
Fgfr-IN-10 exerts its effects by binding to the kinase domain of FGFRs, thereby inhibiting their phosphorylation and subsequent activation. This inhibition blocks downstream signaling pathways such as the RAS-MAPK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, differentiation, and survival. By targeting these pathways, this compound can effectively reduce the viability of cancer cells with FGFR alterations .
Comparación Con Compuestos Similares
Similar Compounds
Futibatinib: Another FGFR inhibitor with a similar mechanism of action but different chemical structure.
Infigratinib: Targets FGFR1, FGFR2, and FGFR3, and is used in clinical settings for specific cancers.
Pemigatinib: Approved for treating cholangiocarcinoma with FGFR2 fusions.
Uniqueness
Fgfr-IN-10 is unique due to its high specificity for FGFR2 and its ability to inhibit both wild-type and mutant forms of the receptor. This specificity makes it a valuable compound for studying FGFR-related pathways and for developing targeted cancer therapies .
Propiedades
Fórmula molecular |
C28H30FN9O2 |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
1-[(2R,6R)-4-[5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H30FN9O2/c1-6-25(39)38-18(3)14-37(15-19(38)4)26-22(13-31-27(35-26)34-21-12-32-36(5)16-21)20-7-8-24(23(29)11-20)40-28-30-10-9-17(2)33-28/h6-13,16,18-19H,1,14-15H2,2-5H3,(H,31,34,35)/t18-,19-/m1/s1 |
Clave InChI |
CZZNJNOCNVJYEP-RTBURBONSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@H](N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C |
SMILES canónico |
CC1CN(CC(N1C(=O)C=C)C)C2=NC(=NC=C2C3=CC(=C(C=C3)OC4=NC=CC(=N4)C)F)NC5=CN(N=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


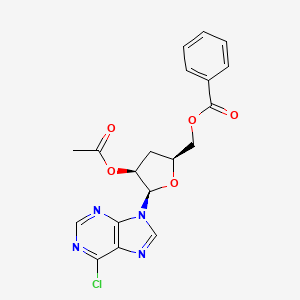

![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
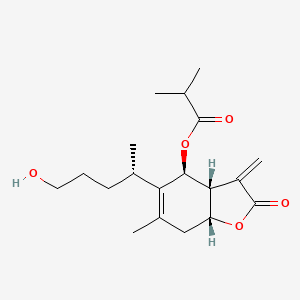
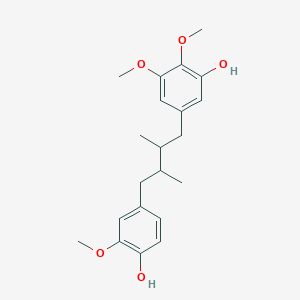


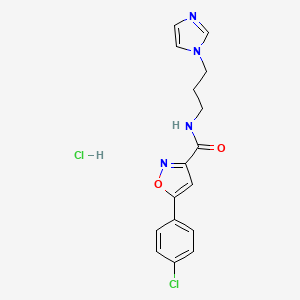
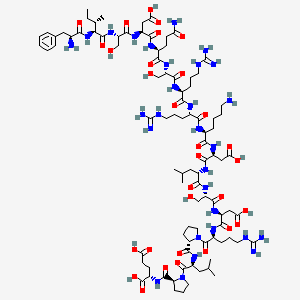
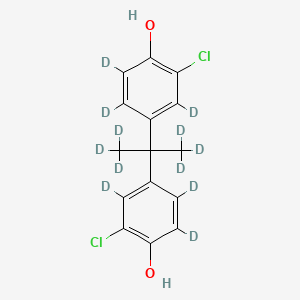
![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)
